molecular formula C6H13NO B1592003 3-Ethoxypyrrolidine CAS No. 45592-49-2

3-Ethoxypyrrolidine

Cat. No.: B1592003
CAS No.: 45592-49-2
M. Wt: 115.17 g/mol
InChI Key: KEBOYHJEUFJZPE-UHFFFAOYSA-N
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Description

3-Ethoxypyrrolidine is an organic compound with the molecular formula C6H13NO It is a derivative of pyrrolidine, where an ethoxy group is attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxypyrrolidine can be synthesized through several methods. One common approach involves the cyclization of γ-aminocarbonyl compounds. For instance, the reaction of 3-chloropropylamine with ethyl vinyl ether under basic conditions can yield this compound . Another method involves the use of nitrogen-containing acetals and ketals as starting materials, which undergo cyclization to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxypyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Molecular docking studies have shown that the interaction with specific proteins, such as kinases, may be a predominant mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and biological activity compared to other pyrrolidine derivatives. This modification can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-ethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOYHJEUFJZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612588
Record name 3-Ethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45592-49-2
Record name 3-Ethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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